

Application Note: Quantification of Hexyl Tiglate in Plant Volatile Samples

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Compound of Interest

Compound Name: *Hexyl tiglate*

Cat. No.: B095952

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexyl tiglate (CAS No. 16930-96-4) is a volatile ester that contributes to the characteristic aroma of various plants and essential oils.^[1] Its fresh, green, and fruity scent profile makes it a compound of interest in the fragrance, food, and pharmaceutical industries.^{[1][2]} Accurate quantification of **hexyl tiglate** in plant volatile samples is crucial for quality control, chemotaxonomic studies, and the development of new products. This application note provides a detailed protocol for the quantification of **hexyl tiglate** in plant volatile samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Occurrence of Hexyl Tiglate and Related Esters

The concentration of **hexyl tiglate** and other structurally related tiglate esters varies significantly across different plant species. The following table summarizes the quantitative data found in the literature.

Plant Species	Compound	Concentration (% of essential oil)	Method of Analysis
Gardenia jasminoides (Jasmine)	Hexyl tiglate	2.4%	GC-MS
Gardenia jasminoides (Jasmine)	cis-3-Hexenyl tiglate	3.1%	GC-MS
Lonicera japonica (Honeysuckle)	cis-3-Hexenyl tiglate	2.62% - 6.79%	GC-MS
Unspecified Lamiaceae species	Hexyl tiglate	0.15%	GC-MS
Lavandula angustifolia (Lavender)	Hexyl tiglate	Minor component	GC-MS

Experimental Protocols

This section outlines a detailed methodology for the quantification of **hexyl tiglate** in plant volatile samples.

Sample Preparation

- Plant Material: Collect fresh plant material (e.g., flowers, leaves). If not analyzed immediately, store at -80°C to prevent degradation of volatile compounds.
- Homogenization: Weigh a precise amount of plant material (e.g., 100 mg) and place it into a 20 mL headspace vial. For solid samples, grinding under liquid nitrogen can improve volatile release.
- Internal Standard Spiking: Add a known concentration of an appropriate internal standard to the vial. A suitable internal standard should be a compound that is not naturally present in the sample, has similar chemical properties to **hexyl tiglate**, and is well-resolved chromatographically. Deuterated **hexyl tiglate** would be an ideal internal standard; however, if unavailable, other esters like heptyl acetate or a commercially available deuterated ester can be used.[3][4] The internal standard should be added at a concentration within the linear range of the calibration curve.

Headspace Solid-Phase Microextraction (HS-SPME)

- SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including esters.[\[5\]](#)
- Extraction Parameters:
 - Incubation Temperature: 60°C
 - Incubation Time: 15 minutes
 - Extraction Time: 30 minutes
 - Agitation: 250 rpm
- Procedure:
 1. Place the sealed headspace vial containing the sample and internal standard into a heating block or the autosampler's incubator.
 2. Allow the sample to equilibrate at the set temperature for the specified incubation time.
 3. Expose the SPME fiber to the headspace of the vial for the designated extraction time.
 4. After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
- GC Parameters:
 - Injector Temperature: 250°C
 - Desorption Time: 5 minutes

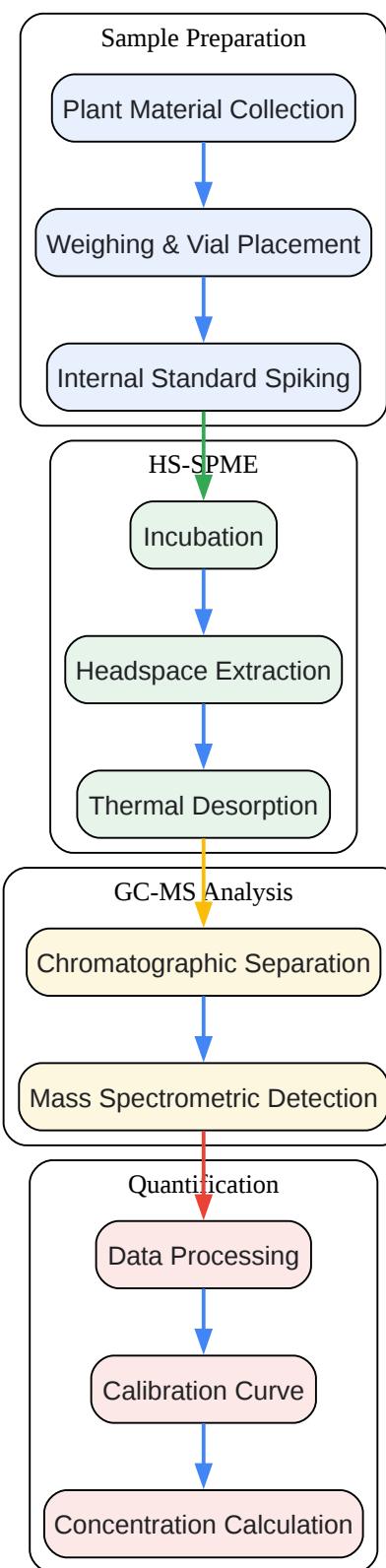
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes
 - Ramp to 150°C at 4°C/min
 - Ramp to 250°C at 10°C/min, hold for 5 minutes
- MS Parameters:
 - Ion Source Temperature: 230°C
 - Transfer Line Temperature: 280°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 40-400

Calibration and Quantification

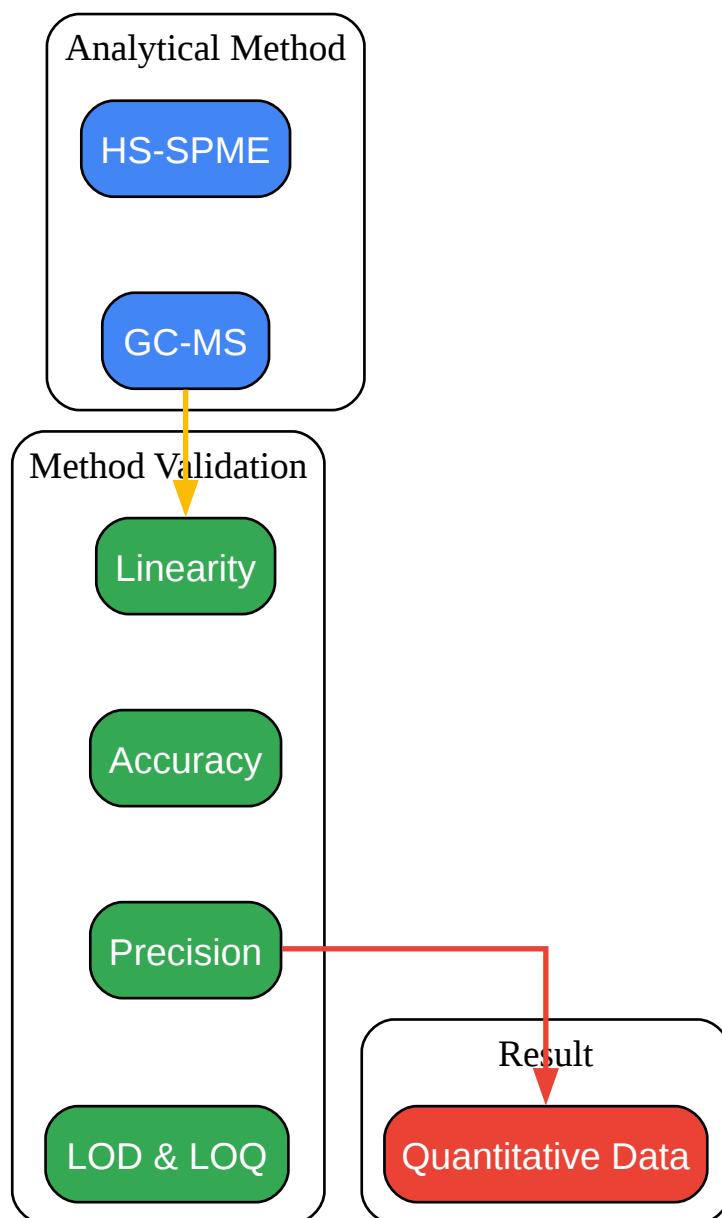
- Preparation of Standard Solutions: Prepare a stock solution of analytical grade **hexyl tiglate** in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards with concentrations ranging from approximately 1 µg/L to 100 µg/L.
- Calibration Curve: Spike each calibration standard with the same concentration of the internal standard used for the samples. Analyze each standard using the same HS-SPME-GC-MS method.
- Data Analysis:
 1. Identify the peaks corresponding to **hexyl tiglate** and the internal standard based on their retention times and mass spectra.
 2. Integrate the peak areas for both compounds.

3. Calculate the ratio of the peak area of **hexyl tiglate** to the peak area of the internal standard for each calibration standard.
4. Construct a calibration curve by plotting the peak area ratio against the concentration of **hexyl tiglate**.
5. For the plant samples, calculate the peak area ratio of **hexyl tiglate** to the internal standard.
6. Determine the concentration of **hexyl tiglate** in the samples by using the regression equation from the calibration curve.
7. Express the final concentration as mg/g of fresh or dry plant weight.

Visualizations

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Caption: Experimental workflow for the quantification of **hexyl tiglate**.

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Caption: Relationship between analytical method, validation, and results.

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